molecular formula C12H12N4O3S B2558433 N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946336-66-9

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2558433
M. Wt: 292.31
InChI Key: RRJDHAQPXKRHCD-UHFFFAOYSA-N
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Description

The compound appears to contain a thiazole ring, which is a type of heterocycle. Thiazoles are known for their extensive biological activities against different types of diseases . They are an important part of many natural compounds and have been used in the synthesis of various drugs and biologically active agents .


Molecular Structure Analysis

The compound contains a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions due to the reactive positions on the aromatic ring where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Scientific Research Applications

Synthesis and Structural Investigations

The synthesis of novel chemical compounds, including thiazole and pyrimidine derivatives, has been a subject of extensive research. These compounds are synthesized through various chemical reactions, often involving condensation processes that lead to the formation of compounds with significant biological activities. For instance, Balya et al. (2008) explored the synthesis of new 2,5-diamino-1,3-thiazole and 2-thiohydantoin derivatives by condensing N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides with thioureas, following the Hantzsch reaction scheme (Balya et al., 2008). Similarly, Linton et al. (2011) discussed systematic modifications of the imidazo[1,2-a]pyrimidine structure to reduce metabolism mediated by aldehyde oxidase (AO), highlighting the strategic alterations in the heterocycle to avoid AO-mediated oxidation (Linton et al., 2011).

Potential Biological Activities

The antimicrobial activity of synthesized compounds has also been evaluated, indicating that some derivatives exhibit significant antibacterial and antifungal properties. For example, Gein et al. (2015) synthesized N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides and assessed their antimicrobial activity, revealing that some compounds showed promising results (Gein et al., 2015).

Structural and Stereochemical Analysis

The structural and stereochemical characteristics of these compounds have been investigated using various analytical techniques. For example, Demir-Ordu et al. (2015) conducted stereochemical investigations of diastereomeric N-[2-(Aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides by nuclear magnetic resonance spectroscopy, contributing to the understanding of the configurations of stereogenic centers in these molecules (Öznur Demir-Ordu et al., 2015).

Safety And Hazards

The safety and hazards of a specific compound would depend on its specific properties and biological activities. It’s important to note that these compounds are for test and assay use only .

properties

IUPAC Name

N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S/c1-13-10(18)4-8-6-20-12(15-8)16-11(19)7-2-3-9(17)14-5-7/h2-3,5-6H,4H2,1H3,(H,13,18)(H,14,17)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJDHAQPXKRHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

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